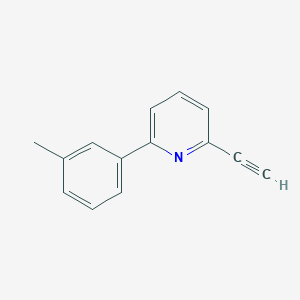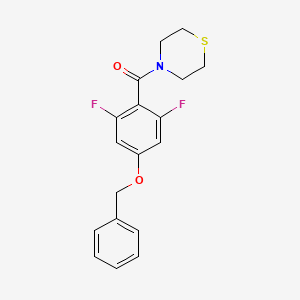
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group, two fluorine atoms, and a thiomorpholino group attached to a methanone backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Introduction of fluorine atoms: The 4-benzyloxybenzaldehyde is then subjected to electrophilic fluorination using a fluorinating agent like Selectfluor to introduce the fluorine atoms at the 2 and 6 positions.
Thiomorpholino group addition: The final step involves the reaction of the difluorinated intermediate with thiomorpholine in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or thiomorpholino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiomorpholino groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Benzyloxy)-2,6-difluorophenyl)methanone: Lacks the thiomorpholino group, making it less versatile in biological applications.
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone: Contains a morpholino group instead of a thiomorpholino group, which may alter its chemical reactivity and biological activity.
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidino)methanone: Contains a piperidino group, which can affect its binding properties and mechanism of action.
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(thiomorpholino)methanone is unique due to the presence of both benzyloxy and thiomorpholino groups, which provide a combination of chemical stability, reactivity, and biological activity. The fluorine atoms further enhance its properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H17F2NO2S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2,6-difluoro-4-phenylmethoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17F2NO2S/c19-15-10-14(23-12-13-4-2-1-3-5-13)11-16(20)17(15)18(22)21-6-8-24-9-7-21/h1-5,10-11H,6-9,12H2 |
Clé InChI |
OIOPELJAOZDYEA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



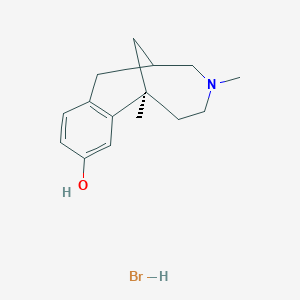
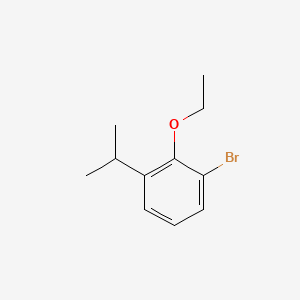
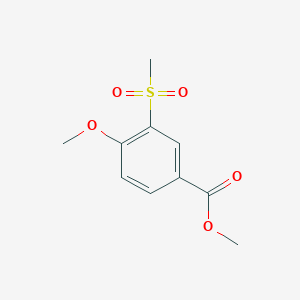
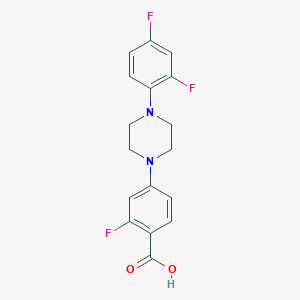
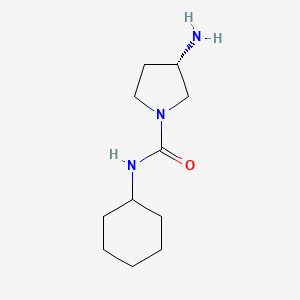
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
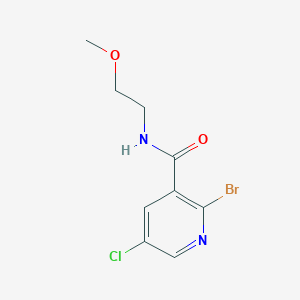
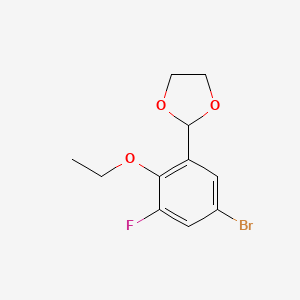
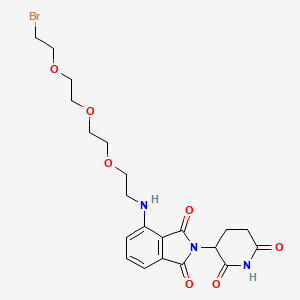
![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

